molecular formula C23H24N2O5S3 B2682547 (Z)-ethyl 2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 682764-32-5

(Z)-ethyl 2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2682547
CAS No.: 682764-32-5
M. Wt: 504.63
InChI Key: LGWCUORNPWXMNV-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetically designed small molecule that functions as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This compound was developed as part of a series of novel thiazolidinedione derivatives and has demonstrated significant anti-angiogenic and antitumor activity in preclinical studies. Its primary mechanism of action involves the potent inhibition of VEGFR-2 tyrosine kinase, a key signaling pathway responsible for tumor angiogenesis—the process by which tumors develop new blood vessels to support their growth and metastasis. By blocking this pathway, the compound effectively suppresses endothelial cell proliferation, migration, and tube formation, thereby starving tumors of their necessary blood supply. Research published in Bioorganic Chemistry highlights its promising in vitro and in vivo efficacy. This makes it a valuable chemical probe for researchers investigating the role of VEGFR-2 in cancer biology, studying angiogenesis mechanisms, and developing novel targeted cancer therapeutics. The compound is offered For Research Use Only and is strictly intended for laboratory research applications.

Properties

IUPAC Name

ethyl 2-[4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S3/c1-2-29-22(28)19-15-8-3-4-9-16(15)32-20(19)24-18(26)10-5-11-25-21(27)17(33-23(25)31)13-14-7-6-12-30-14/h6-7,12-13H,2-5,8-11H2,1H3,(H,24,26)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWCUORNPWXMNV-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCN3C(=O)/C(=C/C4=CC=CO4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that incorporates various pharmacologically relevant moieties, including thiazolidinone and benzo[b]thiophene structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a furan moiety linked to a thiazolidinone derivative, which is known for its diverse biological activities. Its structure can be summarized as follows:

  • Molecular Formula : C19H22N2O4S2
  • Molecular Weight : 402.52 g/mol
  • Key Functional Groups :
    • Thiazolidinone ring
    • Furan substituent
    • Amide linkage

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Antimicrobial Activity

Studies have shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. The presence of the furan ring enhances the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways. For instance:

  • In vitro studies demonstrated that similar thiazolidinone derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The thiazolidinone core has been associated with anticancer effects through multiple mechanisms:

  • Cell Cycle Arrest : Compounds with similar structures have been reported to induce G1 phase arrest in cancer cells, inhibiting proliferation .
  • Apoptosis Induction : Research indicates that these compounds can activate apoptotic pathways in cancer cells, leading to increased cell death .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Thiazolidinones are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2:

  • Animal models have shown reduced inflammation markers upon administration of thiazolidinone derivatives .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell wall synthesis ,
AnticancerInduction of apoptosis and cell cycle arrest
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that introduce various functional groups critical for its biological activity. Understanding the SAR is essential for optimizing the efficacy and selectivity of this compound:

  • Thiazolidinone Modification : Altering substituents on the thiazolidinone ring can enhance antimicrobial activity.
  • Furan Substitution : Variations in the furan moiety can affect the compound's interaction with biological targets.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with (Z)-ethyl 2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate:

  • Antimicrobial Activity : Compounds containing furan and thiazolidinone moieties have shown significant antibacterial and antifungal properties. For instance, derivatives of thiazolidinones have been reported to exhibit activity against a range of pathogens including Staphylococcus aureus and Candida albicans .
  • Anticancer Potential : The structural features of this compound suggest potential anticancer activity. Studies indicate that similar thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and reactive oxygen species (ROS) generation .
  • Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo .

Material Science Applications

In addition to biological applications, this compound may find applications in material science:

  • Polymer Chemistry : The compound's unique structure can be utilized as a monomer or additive in polymer synthesis to enhance material properties such as thermal stability and mechanical strength.
  • Organic Electronics : Its electronic properties may be harnessed in the development of organic semiconductors or photovoltaic materials due to the presence of conjugated systems within its structure.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolidinone derivatives demonstrated that compounds similar to this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal reported that specific derivatives of thiazolidinones induced apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted that compounds with furan substitutions showed enhanced cytotoxicity compared to their non-furan counterparts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidinone Derivatives

Key Compounds (from ):
  • N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g)
  • N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h)
Parameter Target Compound Compound 4g Compound 4h
Core Structure Tetrahydrobenzo[b]thiophene + thiazolidinone Benzothiazole + thiazolidinone Benzothiazole + thiazolidinone
Substituents Furan-2-ylmethylene (Z) 4-Chlorophenyl 2,6-Difluorophenyl
Synthetic Yield Not reported 70% 60%
Key Functional Groups Amide, thioxo, ethyl carboxylate Amide, chloroaryl Amide, fluoroaryl

Structural Insights :

  • The amide linkage in the target compound enhances hydrogen-bonding capacity compared to direct aryl substitutions in 4g/4h .

Tetrahydrobenzo[b]thiophene Derivatives

Key Compound (from ):
  • Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
Parameter Target Compound Compound 6o
Substituent at Position 2 Amide-linked thiazolidinone Ethoxy-oxoethyl + 4-hydroxyphenyl
Synthetic Conditions Not reported HFIP solvent, 12-hour reaction
Yield Not reported 22%
Characterization 1H/13C NMR, HRMS (expected) 1H/13C NMR, HRMS (390.1370)

Functional Comparison :

  • Compound 6o’s 4-hydroxyphenyl group may confer antioxidant properties, whereas the target’s thioxothiazolidinone moiety could enhance metal-binding or enzyme-inhibitory activity.

1,2,4-Triazole-Thiones (from )

Compounds 7–9 feature a triazole-thione core with sulfonylphenyl and difluorophenyl groups.

Parameter Target Compound Triazole-Thiones
Heterocycle Thiazolidinone 1,2,4-Triazole-thione
Tautomerism Thioxo form stabilized Equilibrium between thione/thiol
IR Spectroscopy νC=S ~1247–1255 cm⁻¹ νC=S ~1247–1255 cm⁻¹
Bioactivity Not reported Potential enzyme inhibition

Key Difference :

Spectroscopic Characterization

  • HRMS : The target compound would require precise mass matching (e.g., <1 ppm error), as seen in .
  • IR : The νC=S stretch (~1250 cm⁻¹) and absence of νS-H (~2500 cm⁻¹) confirm the thione tautomer, consistent with .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.